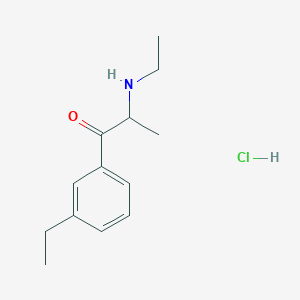
2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride
説明
3-Ethylethcathinone (hydrochloride) is a substituted cathinone with potential for abuse. Its biological and toxicological properties have not been evaluated. This product is intended for forensic applications.
生物活性
2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one, monohydrochloride, also known as 3-Ethylethcathinone (hydrochloride), is a synthetic compound classified under the cathinone family. Cathinones are known for their stimulant properties and have been investigated for various biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula: C13H19NO•HCl
- Molecular Weight: 241.8 g/mol
- CAS Number: 2446466-61-9
Biological Activity Overview
The biological activity of 2-(ethylamino)-1-(3-ethylphenyl)propan-1-one, monohydrochloride has been primarily studied in the context of its stimulant effects and potential therapeutic applications. Its mechanism of action is believed to involve the modulation of neurotransmitter systems, particularly those related to dopamine and norepinephrine.
Stimulant Effects
Research indicates that this compound exhibits stimulant properties similar to other cathinones. It may enhance the release of dopamine in the brain, leading to increased alertness and euphoria. However, detailed studies on its specific effects on neurotransmitter levels remain limited.
Pharmacological Studies
Several studies have explored the pharmacological implications of this compound:
- Neurotransmitter Interaction:
- Comparative Analysis with Other Compounds:
- Toxicological Assessment:
Case Study 1: Stimulant Abuse
A case study documented instances of abuse involving 3-Ethylethcathinone among recreational users. Users reported heightened energy levels and euphoria but also experienced anxiety and paranoia after prolonged use. This highlights the need for further research into the safety profile of this compound .
Case Study 2: Therapeutic Potential
In a controlled study evaluating various cathinones for potential therapeutic uses, 3-Ethylethcathinone was noted for its potential in treating conditions like ADHD due to its stimulant effects on attention and focus . However, more extensive clinical trials are required to establish efficacy and safety.
Data Table: Comparative Biological Activity of Cathinones
| Compound Name | CAS Number | Main Effects | Toxicity Profile |
|---|---|---|---|
| 2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one | 2446466-61-9 | Stimulant, Dopaminergic activity | Moderate; risk of cardiovascular issues |
| 4-Methylmethcathinone (4-MMC) | 122458-38-9 | Stimulant, Euphoria | High; significant neurotoxicity risk |
| Methamphetamine | 537-46-2 | Strong stimulant | Very high; severe addiction potential |
特性
IUPAC Name |
2-(ethylamino)-1-(3-ethylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-11-7-6-8-12(9-11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGXJAFYPGFRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)C(C)NCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















